molecular formula C13H19N3O B097627 N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide CAS No. 15407-89-3

N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide

Cat. No.: B097627
CAS No.: 15407-89-3
M. Wt: 233.31 g/mol
InChI Key: OGJWIBYNSGOORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide. This compound is known for its significant biological activities, particularly its antimicrobial and antimycobacterial properties. It is structurally related to isoniazid, a well-known antibiotic used in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 4-methylcyclohexanone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities .

Scientific Research Applications

N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its antimicrobial and antimycobacterial properties.

    Medicine: It is investigated for its potential use in the treatment of tuberculosis and other bacterial infections.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide involves the inhibition of mycolic acid biosynthesis, which is essential for the cell wall formation of mycobacteria. This inhibition leads to the disruption of the bacterial cell wall, resulting in cell death. The compound is metabolized by hepatic N-acetyltransferase and cytochrome P450 2E1 to form active metabolites that exert its antimicrobial effects .

Comparison with Similar Compounds

Properties

CAS No.

15407-89-3

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17)

InChI Key

OGJWIBYNSGOORI-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)NNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1CCC(CC1)NNC(=O)C2=CC=NC=C2

15407-89-3

Synonyms

N'-(4-Methylcyclohexyl)isonicotinic hydrazide

Origin of Product

United States

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